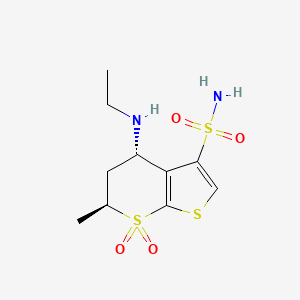
2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide involves several steps, starting from (4R,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxide. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are designed to ensure high purity and yield, adhering to stringent quality control standards .
Chemical Reactions Analysis
2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for monitoring impurity levels in Dorzolamide formulations . In biology and medicine, it is studied for its potential effects on carbonic anhydrase inhibition, which is relevant for treating conditions like glaucoma . Additionally, it has industrial applications in the production of high-quality reference materials and proficiency testing .
Mechanism of Action
The mechanism of action of 2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase II. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The molecular targets include the ciliary process in the eye, where the enzyme regulation of ion balance and fluid pressure occurs .
Comparison with Similar Compounds
2-Desaminosulfonyl 3-Aminosulfonyl Dorzolamide is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include Dorzolamide, Acetazolamide, and Brinzolamide, all of which are carbonic anhydrase inhibitors used to treat glaucoma . this compound is distinguished by its specific desaminosulfonyl and aminosulfonyl groups, which may confer different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C10H16N2O4S3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-sulfonamide |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-7-4-6(2)18(13,14)10-9(7)8(5-17-10)19(11,15)16/h5-7,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,7-/m0/s1 |
InChI Key |
OYKFJBJRSHWGIS-BQBZGAKWSA-N |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C(=CS2)S(=O)(=O)N)C |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C(=CS2)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


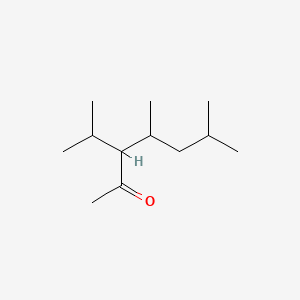
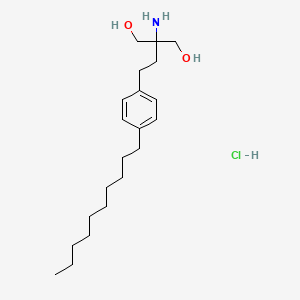
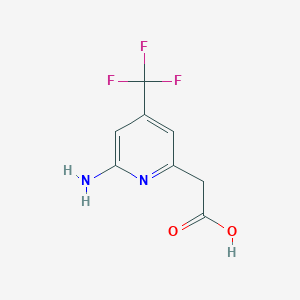
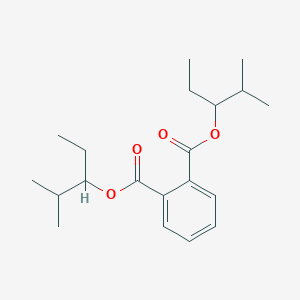

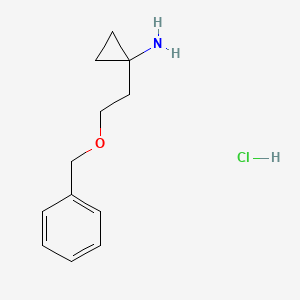
![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
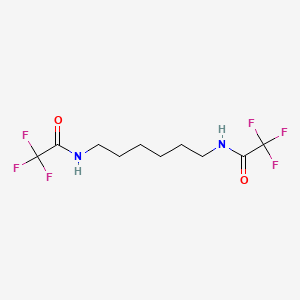
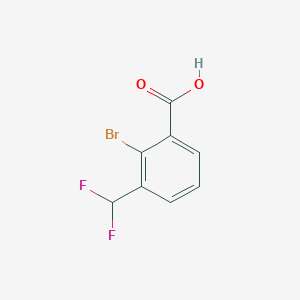
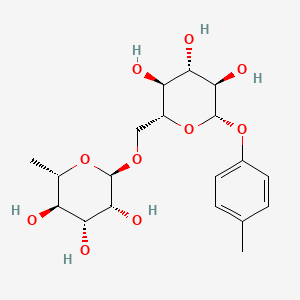
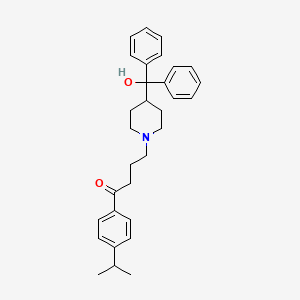
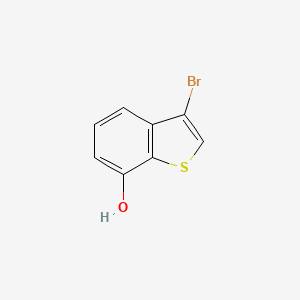
![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
